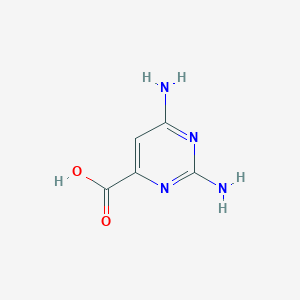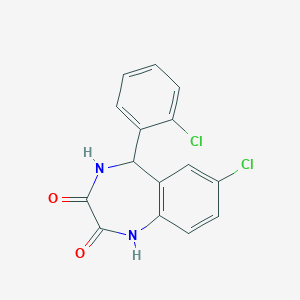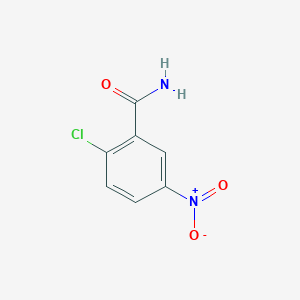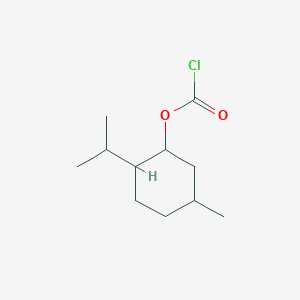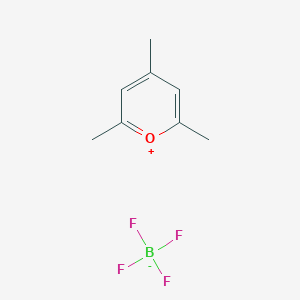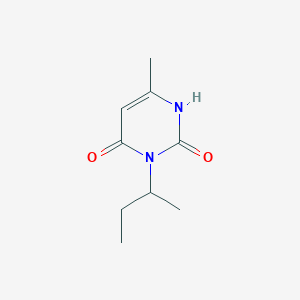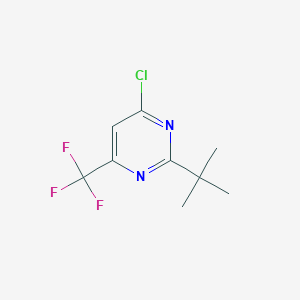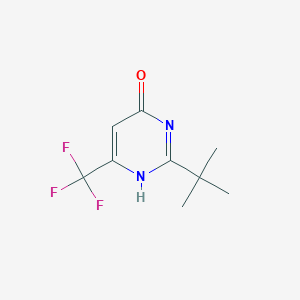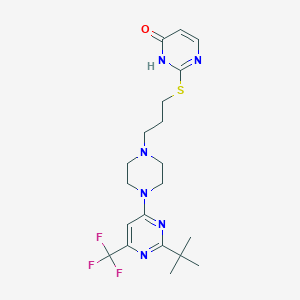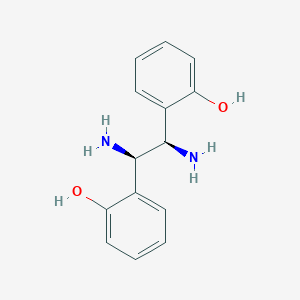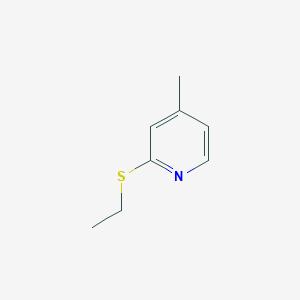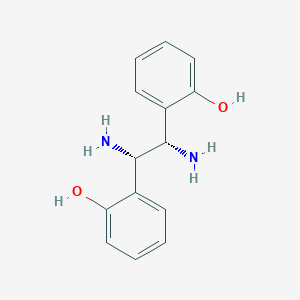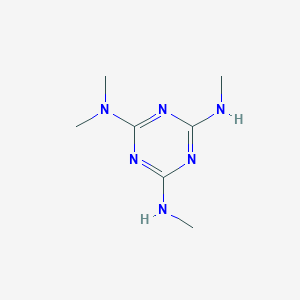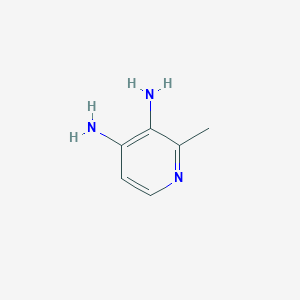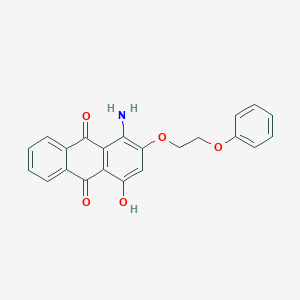
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-, also known as AQ4N, is an organic compound that has gained significant attention in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The activation of AQ4N produces a cytotoxic agent that selectively targets cancer cells while sparing healthy cells. This makes AQ4N a promising candidate for cancer therapy.
作用機序
The activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- under hypoxic conditions produces a cytotoxic agent that induces DNA damage and cell death in cancer cells. The cytotoxic agent is believed to be a nitroreductase enzyme that is overexpressed in hypoxic cancer cells. This selective activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in cancer cells makes it a promising candidate for cancer therapy.
生化学的および生理学的効果
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- a promising candidate for cancer therapy.
実験室実験の利点と制限
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has several advantages for lab experiments. It is a selective cytotoxic agent that targets cancer cells while sparing healthy cells. It also enhances the efficacy of radiation therapy and chemotherapy. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has some limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. It also has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- research. One direction is to optimize the synthesis method to improve the yield and purity of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-. Another direction is to develop new delivery methods for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- to improve its solubility and bioavailability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in humans. Additionally, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be combined with other cancer therapies to enhance their efficacy and reduce toxicity. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has great potential as a cancer therapy and further research is needed to fully explore its potential.
合成法
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be synthesized using various methods, including the condensation of 9,10-anthraquinone-2-sulfonyl chloride with 2-phenoxyethanol, followed by the reaction with ethylenediamine. Another method involves the reaction of 9,10-anthraquinone-2-sulfonyl chloride with 2-(2-phenoxyethoxy)ethanol and ammonia.
科学的研究の応用
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been extensively studied for its potential use in cancer therapy. In preclinical studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to enhance the efficacy of radiation therapy and chemotherapy in animal models.
特性
CAS番号 |
17418-59-6 |
|---|---|
製品名 |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- |
分子式 |
C22H17NO5 |
分子量 |
375.4 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
InChIキー |
QIQBPLFYOLFHTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
正規SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
その他のCAS番号 |
17418-59-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



